3-amino-1H-indazole-5-carboxylic Acid
Overview
Description
3-Amino-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
The primary target of 3-amino-1H-indazole-5-carboxylic Acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity and regulating lymphocyte trafficking .
Mode of Action
The compound interacts with its target, the S1P1 receptor, through a process of activation and desensitization . Activation of S1P1 maintains endothelial barrier integrity, while desensitization of S1P1 induces peripheral blood lymphopenia . This dual action is exploited in the development of receptor-desensitizing agents for the treatment of multiple sclerosis .
Biochemical Pathways
The compound affects the sphingosine-1-phosphate (S1P) pathway, which is involved in a variety of cellular processes including cell growth, survival, and migration . By interacting with the S1P1 receptor, the compound can influence these processes and potentially alter disease progression .
Result of Action
The interaction of this compound with the S1P1 receptor results in changes at the molecular and cellular levels. Specifically, S1P1 activation maintains endothelial barrier integrity, while its desensitization leads to peripheral blood lymphopenia . These effects can have therapeutic implications, particularly in the context of diseases like multiple sclerosis .
Biochemical Analysis
Biochemical Properties
3-amino-1H-indazole-5-carboxylic Acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been reported to inhibit protein synthesis
Cellular Effects
Some indazole derivatives have been shown to inhibit cell growth . For example, a compound similar to this compound, 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range .
Molecular Mechanism
Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with ortho-substituted benzoic acids under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products:
Oxidation: Nitro-indazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indazole derivatives.
Scientific Research Applications
3-Amino-1H-indazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Indole-3-carboxylic acid
- 1H-indazole-3-carboxylic acid
- 5-nitro-1H-indazole
Comparison: 3-Amino-1H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to indole-3-carboxylic acid, it has an additional nitrogen atom in the ring structure, which can influence its reactivity and binding affinity to biological targets. The presence of the amino group also enhances its potential as a precursor for further functionalization.
Properties
IUPAC Name |
3-amino-1H-indazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGQMUOUKUEJRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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